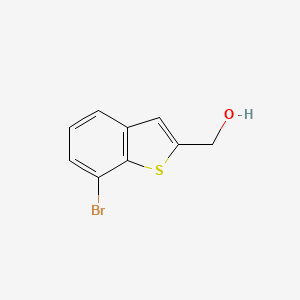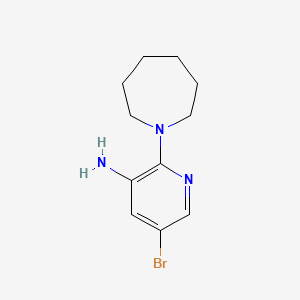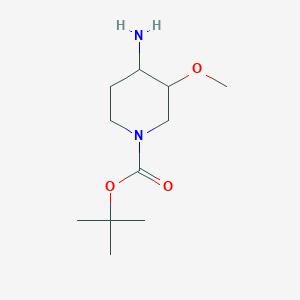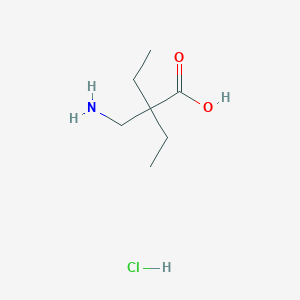![molecular formula C12H12N2O5S B1373465 3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid CAS No. 1094356-17-8](/img/structure/B1373465.png)
3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-[(5-substituted-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid derivatives can be carried out by the condensation of 5-substituted-1,3,4-oxadiazolyl-2-thione with 3-(2-bromoacetyl)-2H-chromen-2-one under reflux in ethanol in the presence of sodium ethoxide .Molecular Structure Analysis
The molecular structure of “3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid” is represented by the SMILES stringCCC1=NC(C2=CC=CC(C(O)=O)=C2)=NO1 . The empirical formula is C11H10N2O3 and the molecular weight is 218.21 .
Applications De Recherche Scientifique
1. Synthesis and Transformation in Chemistry
- Synthesis of Fused s-Triazoles: 2-Methanesulfonyl-5-phenyl-1, 3, 4-oxadiazole, a related compound, has been used to synthesize fused s-triazoles through intramolecular ring transformation. This process involves reactions with aminopropanol and aminoethanethiol, leading to the formation of corresponding fused s-triazoles (Sasaki, Ohno, & Ito, 1984).
2. Pharmaceutical Research
- Antimicrobial and Hemolytic Agents: N-substituted derivatives of a similar compound, 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, were synthesized and evaluated for their antimicrobial and hemolytic activities. These compounds showed variable activity against selected microbial species (Rehman et al., 2016).
3. Material Science and Corrosion Inhibition
- Corrosion Inhibition Properties: 1,3,4-Oxadiazole derivatives, including those similar to the compound , have been studied for their ability to inhibit corrosion of mild steel in sulfuric acid. These studies incorporate gravimetric, electrochemical, and computational methods, indicating the potential of these compounds in material science applications (Ammal, Prajila, & Joseph, 2018).
4. Biological Evaluation
- Biological Activities: Another related compound, 5-Substituted 1,3,4-Oxadiazole-2-yl-4-(Piperidin-1-ylsulfonyl)Benzyl Sulfide, was synthesized and evaluated for biological activities. The focus was on its inhibition of butyrylcholinesterase (BChE) enzyme, highlighting its potential in biological and medicinal research (Khalid et al., 2016).
Orientations Futures
The future directions for “3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid” could involve further exploration of its potential biological effects, not yet described in the literature. This could include more detailed studies on its antitumor, anticancer, and anti-inflammatory properties. Additionally, new methods of obtaining complex structures containing oxadiazole rings could be explored .
Mécanisme D'action
Target of Action
Oxadiazoles, the core structure of this compound, have been associated with a wide range of biological activities . They have been studied for their potential as anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant agents, and more .
Mode of Action
The oxadiazole moiety is known to interact with various biological targets through different mechanisms, depending on the specific structure and substituents of the compound .
Biochemical Pathways
Oxadiazoles, in general, are known to interact with various biochemical pathways depending on their specific structure and substituents .
Pharmacokinetics
In silico results of similar compounds have indicated that they agree with the lipinski rules of five, suggesting a positive oral bioavailability .
Result of Action
Oxadiazoles have been associated with a wide range of biological activities, including anticancer effects .
Propriétés
IUPAC Name |
3-[(5-ethyl-1,3,4-oxadiazol-2-yl)methylsulfonyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S/c1-2-10-13-14-11(19-10)7-20(17,18)9-5-3-4-8(6-9)12(15)16/h3-6H,2,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPRUKPUJZVCNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CS(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[(Z)-ethoxymethylidene]-1,3-butanedione](/img/structure/B1373386.png)

![5'-Hydroxyspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B1373389.png)






![{[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1373401.png)

